N1,N1'-[2,4-Thiazolediylbis(methylenethio-2,1-ethanediyl)]bis(N'-methyl-2-nitro-1,1-ethenediamine)
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Overview
Description
Preparation Methods
The synthesis of N1,N1'-[2,4-Thiazolediylbis(methylenethio-2,1-ethanediyl)]bis(N'-methyl-2-nitro-1,1-ethenediamine) involves complex organic reactions. The synthetic route typically includes the formation of the thiazole ring and the subsequent attachment of nitroethenediamine groups. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the correct formation of the compound. Industrial production methods are designed to minimize the formation of impurities, but N1,N1'-[2,4-Thiazolediylbis(methylenethio-2,1-ethanediyl)]bis(N'-methyl-2-nitro-1,1-ethenediamine) is isolated and characterized as part of quality control processes .
Chemical Reactions Analysis
N1,N1'-[2,4-Thiazolediylbis(methylenethio-2,1-ethanediyl)]bis(N'-methyl-2-nitro-1,1-ethenediamine) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another.
Scientific Research Applications
N1,N1'-[2,4-Thiazolediylbis(methylenethio-2,1-ethanediyl)]bis(N'-methyl-2-nitro-1,1-ethenediamine) is primarily used in pharmaceutical research and quality control. It serves as a reference standard for the identification and quantification of impurities in Nizatidine formulations. This ensures the safety and efficacy of the drug. Additionally, it is used in analytical method development and validation, helping researchers to establish robust and reliable testing procedures .
Mechanism of Action
The mechanism of action of N1,N1'-[2,4-Thiazolediylbis(methylenethio-2,1-ethanediyl)]bis(N'-methyl-2-nitro-1,1-ethenediamine) is not well-documented, as it is primarily an impurity rather than an active pharmaceutical ingredient. its structure suggests that it may interact with similar molecular targets as Nizatidine, such as histamine H2 receptors. Further research is needed to elucidate its specific molecular pathways .
Comparison with Similar Compounds
N1,N1'-[2,4-Thiazolediylbis(methylenethio-2,1-ethanediyl)]bis(N'-methyl-2-nitro-1,1-ethenediamine) can be compared with other impurities found in histamine H2 receptor antagonists. Similar compounds include:
- Nizatidine EP Impurity A
- Nizatidine EP Impurity B
- Nizatidine EP Impurity C
- Nizatidine EP Impurity D
- Nizatidine EP Impurity E Each of these impurities has a unique structure and may arise from different stages of the synthetic process. N1,N1'-[2,4-Thiazolediylbis(methylenethio-2,1-ethanediyl)]bis(N'-methyl-2-nitro-1,1-ethenediamine) is unique due to its specific thiazole and nitroethenediamine structure .
Properties
CAS No. |
1193434-62-6 |
---|---|
Molecular Formula |
C15H25N7O4S3 |
Molecular Weight |
463.6 g/mol |
IUPAC Name |
1-N-methyl-1-N'-[2-[[2-[2-[[1-(methylamino)-2-nitroethenyl]amino]ethylsulfanylmethyl]-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-2-nitroethene-1,1-diamine |
InChI |
InChI=1S/C15H25N7O4S3/c1-16-13(7-21(23)24)18-3-5-27-9-12-10-29-15(20-12)11-28-6-4-19-14(17-2)8-22(25)26/h7-8,10,16-19H,3-6,9,11H2,1-2H3 |
InChI Key |
FTNQKBSMOMALCH-UHFFFAOYSA-N |
SMILES |
CNC(=C[N+](=O)[O-])NCCSCC1=CSC(=N1)CSCCNC(=C[N+](=O)[O-])NC |
Canonical SMILES |
CNC(=C[N+](=O)[O-])NCCSCC1=CSC(=N1)CSCCNC(=C[N+](=O)[O-])NC |
Synonyms |
Nizatidine EP Impurity F; |
Origin of Product |
United States |
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